molecular formula C17H23N3O3S B2474092 N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE CAS No. 514182-92-4

N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE

Cat. No.: B2474092
CAS No.: 514182-92-4
M. Wt: 349.45
InChI Key: SKECBXQERBMIIX-ISLYRVAYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, which is known for its biological activity, and an ethoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves the formation of the thiazolidinone ring followed by the introduction of the ethoxyphenyl group. One common method involves the reaction of 4-ethoxyaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-18-17-20(5-2)16(22)14(24-17)11-15(21)19-12-7-9-13(10-8-12)23-6-3/h7-10,14H,4-6,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKECBXQERBMIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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